2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine
Description
Significance of the Oxazolo[5,4-b]pyridine (B1602731) Scaffold in Advanced Chemical Research
The oxazolo[5,4-b]pyridine core is a key structural motif in a variety of biologically active molecules. Its significance stems from the versatile chemical properties it imparts, leading to a broad spectrum of pharmacological applications. Research has demonstrated that derivatives of this scaffold exhibit a range of activities, making them promising candidates for further investigation in several areas of advanced chemical research.
The inherent properties of the oxazolo[5,4-b]pyridine scaffold have led to its exploration in the following areas:
Anti-inflammatory and Analgesic Activity: Certain 2-(substituted phenyl)oxazolo[5,4-b]pyridines have shown notable anti-inflammatory and analgesic properties. Some of these compounds have demonstrated activity comparable to established drugs like phenylbutazone (B1037) and indomethacin, with the added advantage of potentially causing less gastrointestinal irritation, a common side effect of acidic anti-inflammatory agents. nih.gov
Antimicrobial Properties: The oxazolo[4,5-b]pyridine (B1248351) ring system, an isomer of the [5,4-b] scaffold, is thought to act as an analogue of adenine (B156593) and guanine, which are essential components of nucleic acids. This mimicry could lead to the inhibition of nucleic acid synthesis or DNA gyrase, an enzyme vital for bacterial survival. This mechanism is similar to that of fluoroquinolone antibiotics.
Anticancer Potential: The structural similarity of oxazolopyrimidine derivatives to natural purines has made them attractive targets for anticancer drug design. The oxazolo[5,4-d]pyrimidine (B1261902) scaffold, in particular, has been investigated for its ability to inhibit various enzymes and signaling pathways associated with cancer. mdpi.com
The diverse biological activities associated with the oxazolo[5,4-b]pyridine scaffold are summarized in the table below.
| Biological Activity | Therapeutic Area |
| Anti-inflammatory | Inflammation and Pain |
| Analgesic | Pain Management |
| Antimicrobial | Infectious Diseases |
| Anticancer | Oncology |
Historical Context of Research on Oxazolo[5,4-b]pyridine Derivatives
Research into oxazolopyridine derivatives has evolved over several decades, driven by the quest for new therapeutic agents. Early studies focused on the synthesis of the core scaffold and the exploration of its fundamental chemical reactivity. A review of the literature highlights the progress in the chemistry of heterocycles incorporating oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons, with a focus on their synthesis from readily available aminopyridinol or aminopyridine precursors. researchgate.net Over the years, the focus has expanded to include the systematic investigation of the biological activities of various derivatives, leading to the identification of compounds with promising pharmacological profiles.
Overview of Academic Research Trajectories for 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine
While the broader oxazolo[5,4-b]pyridine scaffold has been the subject of considerable research, the specific derivative, This compound , remains a more enigmatic entity within the scientific literature. Its existence is confirmed by its unique Chemical Abstracts Service (CAS) number, 52333-96-7. lookchem.com
Despite its confirmed identity, detailed academic research focusing exclusively on the synthesis, characterization, and biological evaluation of this compound is not widely available in publicly accessible databases. General synthetic methods for 2-substituted oxazolo[4,5-b]pyridines often involve the condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids, which could theoretically be adapted for the synthesis of the target compound. researchgate.net However, specific procedural details, reaction yields, and comprehensive characterization data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry for this compound are not extensively documented in the available literature.
Consequently, the academic research trajectory for this specific compound appears to be in its nascent stages or is documented in proprietary databases. Further research is required to fully elucidate its chemical properties and potential applications.
Below is a table summarizing the available information for this compound.
| Property | Value | Source |
| Chemical Name | Oxazolo[5,4-b]pyridine, 2-(2-nitrophenyl)- | lookchem.com |
| CAS Number | 52333-96-7 | lookchem.com |
| Molecular Formula | C12H7N3O3 | lookchem.com |
| Molecular Weight | 241.206 g/mol | lookchem.com |
Synthetic Routes to this compound and its Analogs Explored
The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, and its related analogs, involves sophisticated strategies for constructing the core oxazolo[5,4-b]pyridine structure. Research has focused on various synthetic methodologies, including intramolecular cyclizations, one-step condensations, and elaborate multistep sequences, utilizing a range of specifically designed chemical precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H7N3O3 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7N3O3/c16-15(17)10-6-2-1-4-8(10)11-14-9-5-3-7-13-12(9)18-11/h1-7H |
InChI Key |
JJJAJRWDBKFYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Reactivity and Advanced Chemical Transformations of 2 2 Nitrophenyl Oxazolo 5,4 B Pyridine
Cycloaddition and Rearrangement Reactions Involving the Oxazolo[5,4-b]pyridine (B1602731) System
Rearrangement reactions provide powerful pathways for isomerizing heterocyclic systems into new, often less accessible scaffolds. These transformations can significantly alter the chemical and biological properties of the parent molecule.
The Boulton–Katritzky rearrangement is a well-known thermal or base-promoted reaction of certain heterocyclic systems that involves the isomerization of a five-membered ring. nih.govmdpi.com While not directly reported for the 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine system, studies on the closely related isoxazolo[4,5-b]pyridine (B12869654) scaffold provide a compelling analogy. nih.govbeilstein-journals.orgresearchgate.net
In this analogous system, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones were found to readily undergo a base-promoted Boulton–Katritzky rearrangement. nih.govresearchgate.net This process results in the formation of 3-hydroxy-2-(2-aryl nih.govbeilstein-journals.orgbuketov.edu.kztriazol-4-yl)pyridines in excellent yields. nih.govbeilstein-journals.org The reaction proceeds through a series of ring-opening and ring-closing steps, effectively transforming the isoxazole (B147169) ring into a triazole ring. This demonstrates the potential for the fused pyridine (B92270) ring system to participate in such rearrangements, suggesting a possible, though as yet unexplored, avenue for the chemical transformation of the oxazolo[5,4-b]pyridine core under similar conditions.
| Rearrangement | Parent System (Analog) | Conditions | Product | Yield | Reference |
| Boulton–Katritzky | Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones | Base-promoted (K₂CO₃) | 3-Hydroxy-2-(2-aryl nih.govbeilstein-journals.orgbuketov.edu.kztriazol-4-yl)pyridines | Excellent | nih.gov, beilstein-journals.org, researchgate.net |
Derivatization Strategies for Enhancing Molecular Complexity
The introduction of functional groups, particularly those that can engage in further chemical reactions or biological interactions, is a cornerstone of medicinal chemistry and materials science. Carboxylic acid derivatives are of particular interest due to their utility as synthetic intermediates and their prevalence in biologically active molecules.
A one-step method has been developed for the synthesis of oxazolo[5,4-b]pyridine derivatives that incorporates a carboxylic acid group. buketov.edu.kzresearchgate.net This strategy involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids, such as succinic or glutaric anhydride. buketov.edu.kz The monoamide formed in the initial step undergoes a spontaneous intramolecular cyclization, directly yielding the oxazolo[5,4-b]pyridine core tethered to an aliphatic carboxylic acid linker. buketov.edu.kzresearchgate.net This approach represents an efficient derivatization strategy, providing direct access to compounds with enhanced functionality suitable for further modification or biological screening. The reaction conditions have been optimized to achieve high yields and purity of the target carboxylic acid derivatives. buketov.edu.kz
Synthesis of N-Substituted Oxazolo[5,4-b]pyridine Analogs
While direct N-substitution on the aromatic ring of this compound is not extensively documented, a significant pathway to N-substituted analogs involves the alkylation of the corresponding oxazolo[5,4-b]pyridin-2(1H)-one tautomer. This approach provides access to a variety of N-substituted derivatives, which have been explored for their potential biological activities. nih.govacs.org
The primary method for the synthesis of these N-substituted compounds is the N-alkylation of the oxazolo[5,4-b]pyridin-2(1H)-one core with various alkyl halides. acs.org This reaction typically proceeds by deprotonation of the nitrogen atom of the pyridinone ring with a suitable base, followed by nucleophilic attack on the alkyl halide.
A notable study by Viaud et al. describes the synthesis of a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-ones. nih.govacs.org The general synthetic route commences with the N-alkylation of oxazolo[5,4-b]pyridin-2(1H)-one with a dihaloalkane in the presence of a base like sodium hydride in dimethylformamide (DMF). This reaction introduces an ω-haloalkyl side chain at the N-1 position. acs.org The resulting haloalkyl intermediate can then be reacted with a variety of amines, such as substituted piperazines, morpholine, or pyrrolidine, to yield the desired N-substituted analogs. acs.org
The reaction conditions for the second step, the amination of the haloalkyl intermediate, typically involve heating the reactants in a suitable solvent like acetonitrile, often in the presence of a non-nucleophilic base such as diisopropylethylamine. acs.org This two-step approach allows for the introduction of a diverse range of N-substituents, enabling the exploration of structure-activity relationships.
An alternative pathway for the synthesis of an N-substituted analog bearing a carboxylic acid function has also been described. acs.org This involves the alkylation of the oxazolo[5,4-b]pyridin-2(1H)-one anion with 4-bromo-1-butene, followed by ozonolysis of the terminal double bond to yield an aldehyde. Subsequent oxidation of the aldehyde to a carboxylic acid provides a key intermediate that can be coupled with amines using standard peptide coupling reagents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). acs.org
The following table summarizes the synthesis of a selection of N-substituted oxazolo[5,4-b]pyridin-2(1H)-one analogs, highlighting the diversity of the introduced substituents and the reaction yields.
Table 1: Synthesis of N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-one Analogs
| Compound | N-Substituent | Reagents and Conditions | Yield (%) | Reference |
|---|
Computational and Theoretical Chemistry Investigations of 2 2 Nitrophenyl Oxazolo 5,4 B Pyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity, stability, and spectroscopic characteristics. For the oxazolo[4,5-b]pyridine (B1248351) class of compounds, these methods have been used to investigate the impact of different electron-donating and electron-withdrawing substituents on the molecule's ground and excited state dipole moments. researchgate.net Such studies are crucial for predicting how modifications, like the inclusion of a 2-nitrophenyl group, will influence the molecule's behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For heterocyclic systems like oxazolopyridine derivatives, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311G(d,p), are used to perform geometric optimization, yielding the most stable three-dimensional conformation of the molecule.
These calculations also provide other critical electronic parameters. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting sites of interaction with biological macromolecules. Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions, further elucidating the molecule's electronic stability. While specific DFT data for 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine is not detailed in the available literature, this standard methodology is consistently applied to its analogues to understand their fundamental electronic properties.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of quantum chemical studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. This gap is also correlated with the molecule's electronic absorption properties. In studies of related 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO gap has been calculated to understand the electronic effects of different substituents. For example, the introduction of various groups on the phenyl ring alters the energy gap, which can be correlated with biological activity.
Table 1: Example HOMO-LUMO Energy Gaps for Substituted Oxazolo[4,5-b]pyridine Derivatives
| Compound | Substituent (at position 4 of phenyl ring) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|---|
| P5 | -OCH₃ (Methoxy) | -5.9235 | -1.5727 | 4.3508 |
| P6 | -CF₃ (Trifluoromethyl) | -6.4718 | -2.0247 | 4.4471 |
| P7 | -OCF₃ (Trifluoromethoxy) | -6.5332 | -2.0480 | 4.4852 |
Note: Data is for illustrative purposes from a study on related oxazolo[4,5-b]pyridine derivatives and demonstrates the application of molecular orbital analysis.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful tools for investigating how a ligand, such as this compound, might interact with a specific biological target. These in silico methods can predict binding modes and affinities, providing insights that guide the design of more potent and selective therapeutic agents. For the broader class of oxazolopyridines, these approaches have been used to study their potential as inhibitors of enzymes like DNA gyrase and human topoisomerase IIα, which are crucial targets in antibacterial and anticancer research. researchgate.netresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net The process involves placing the ligand into the active site of the protein and evaluating the energetic favorability of different binding poses. This method has been applied to oxazolopyridine derivatives to elucidate their mechanism of action.
For example, docking studies on related scaffolds have been performed against targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, and Prostaglandin synthase-2 (cyclooxygenase-2 or COX-2), an important enzyme in inflammation. researchgate.netmdpi.com The results of these studies reveal specific interactions, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein, which are critical for binding affinity and specificity.
π-π Stacking: Aromatic rings on the ligand and protein residues (e.g., Phenylalanine, Tyrosine) can stack on top of each other, contributing to binding stability.
Hydrophobic Interactions: Nonpolar parts of the ligand interact favorably with hydrophobic pockets in the protein's active site.
By analyzing these interactions, researchers can understand why a particular compound is active and how its structure could be modified to improve binding.
A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This is typically accomplished using scoring functions, which are mathematical models that estimate the free energy of binding (ΔG_binding). A more negative ΔG value indicates a stronger, more favorable interaction. This predicted binding energy can be used to calculate the theoretical inhibition constant (K_i), which represents the concentration of inhibitor required to achieve 50% inhibition of the enzyme.
Studies on structurally similar heterocyclic systems, such as oxazolo[5,4-d]pyrimidines targeting VEGFR-2, have successfully used these methodologies to rank compounds and predict their potency. mdpi.com The calculated binding energies and inhibition constants provide a quantitative measure of a compound's potential efficacy, allowing for the prioritization of candidates for synthesis and experimental testing. mdpi.com
Table 2: Example of Predicted Binding Affinities for Oxazolo[5,4-d]pyrimidine (B1261902) Derivatives Targeting VEGFR-2
| Compound ID | R (Substituent) | Free Energy of Binding (ΔG_binding) (kJ/mol) | Predicted Inhibition Constant (K_i) (µM) |
|---|---|---|---|
| 3a | 2-(N,N-dimethylamino)ethyl | -38.5 | 114.2 |
| 3d | 2-morpholinoethyl | -43.1 | 24.1 |
| 3f | 2-(4-methylpiperazin-1-yl)ethyl | -47.3 | 4.9 |
| 3g | 3-(N,N-dimethylamino)propyl | -45.6 | 9.9 |
Note: This data, from a study on oxazolo[5,4-d]pyrimidines, serves as a clear example of how binding affinity is predicted and quantified for related heterocyclic systems. mdpi.com
Structure-Activity Relationship (SAR) Derivation through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. Computational methods are instrumental in deriving these relationships, particularly through Quantitative Structure-Activity Relationship (QSAR) models. wisdomlib.orgnih.gov QSAR analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. wisdomlib.org
For a series of 2-phenyloxazolo[5,4-b]pyridine (B8791266) derivatives, a QSAR study would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., from DFT calculations), steric (related to size and shape), or topological (describing molecular connectivity). By correlating these descriptors with experimental data (such as IC₅₀ values), a predictive model can be built. nih.gov
Such models help to identify the key structural features that govern activity. For instance, a QSAR model might reveal that electron-withdrawing groups at a specific position on the phenyl ring (such as the nitro group in this compound) are critical for high potency. Conversely, it might show that bulky groups in another region are detrimental to activity. This information provides a rational basis for designing new, more effective molecules by optimizing the structural features identified as important by the computational model. researchgate.netwisdomlib.org For related thiazolo[5,4-b]pyridine (B1319707) derivatives, SAR studies have been crucial in identifying potent kinase inhibitors. mdpi.comnih.gov
In Silico Prediction of Pharmacological Interactions
Despite the utility of these predictive models, a thorough search of scientific literature and chemical databases reveals a notable absence of specific in silico studies focused on This compound . While research exists for the broader class of oxazolopyridines, detailing their potential as antibacterial or anticancer agents through molecular docking and ADME predictions, this specific nitro-substituted compound has not been the subject of such published computational investigations. rsc.orgnih.govresearchgate.netnih.govmdpi.comnih.gov
Consequently, there are no publicly available data on its predicted binding affinities for specific protein targets, interaction mechanisms at a molecular level, or its pharmacokinetic profile. The generation of detailed research findings and data tables on the pharmacological interactions of this compound is therefore not possible based on current scientific literature.
Further computational and theoretical chemistry research is required to elucidate the potential pharmacological profile of this specific compound. Such studies would be invaluable in guiding future experimental research and unlocking the therapeutic potential of this compound.
Spectroscopic and Photophysical Profile of this compound
Advanced spectroscopic techniques are indispensable for the definitive structural elucidation and investigation of the physicochemical properties of novel heterocyclic compounds. For this compound, a molecule of interest in medicinal chemistry, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectrophotometry provide a comprehensive characterization. These methods offer detailed insights into the compound's atomic connectivity, molecular weight, and electronic behavior.
Pharmacological and Biological Research Applications of Oxazolo 5,4 B Pyridine Analogs Excluding Clinical Data
Anti-Inflammatory Modulatory Activity Investigations
Derivatives of the broader oxazolopyridine class have demonstrated potential as anti-inflammatory agents. These investigations often involve both computational and in vitro models to predict and confirm their biological activity.
In Silico Evaluation of Target Protein Binding (e.g., Prostaglandin Synthase-2)
In silico molecular docking studies are crucial for predicting the binding affinity of compounds to specific protein targets. For instance, studies on the related thiazolo[4,5-b]pyridine derivatives have explored their interaction with cyclooxygenase (COX) enzymes, which include Prostaglandin Synthase-2 (COX-2). These computational analyses help in understanding the potential mechanisms of anti-inflammatory action by simulating the binding of the compounds within the active sites of enzymes like COX-1 and COX-2 nih.govresearchgate.netnih.govresearchgate.net. Such studies have indicated that stable complexes can be formed, suggesting a potential for enzyme inhibition nih.govresearchgate.net.
Comparative Studies with Reference Anti-Inflammatory Agents
In preclinical models, the anti-inflammatory effects of oxazolopyridine analogs have been compared to established non-steroidal anti-inflammatory drugs (NSAIDs). For example, a series of piperazine-linked oxazolo[4,5-b]pyridine-based derivatives were evaluated for their in vivo anti-inflammatory activity. One compound, in particular, exhibited significant inhibition of carrageenan-induced rat paw edema, with its efficacy being compared to that of indomethacin nih.gov. Specifically, this compound reduced paw volume by 62.79% and 65.91% at 3 and 5 hours, respectively, while indomethacin showed inhibition of 76.74% and 79.54% at the same time points nih.gov. Furthermore, these compounds were also found to substantially inhibit pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6 when compared to indomethacin nih.gov. Similarly, studies on thiazolo[4,5-b]pyridine derivatives have shown that some of these compounds approach or even exceed the anti-inflammatory effects of Ibuprofen in similar models biointerfaceresearch.com.
Anticancer Potential in Preclinical Cellular Models
The anticancer properties of oxazolopyridine analogs and related heterocyclic systems have been a significant area of research, with studies focusing on their effects on various cancer cell lines and the underlying mechanisms of action.
Cytotoxic Activity Assessment against Human Cancer Cell Lines (e.g., A549, MCF7, LoVo, HT29, PC3, DU-145)
The cytotoxic effects of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to oxazolo[5,4-b]pyridines, have been evaluated against a panel of human cancer cell lines. In one study, novel oxazolo[5,4-d]pyrimidine derivatives were tested for their in vitro cytotoxic activity against lung carcinoma (A549), breast adenocarcinoma (MCF7), metastatic colon adenocarcinoma (LoVo), and primary colon adenocarcinoma (HT29) cell lines nih.govnih.govresearchgate.net. One compound with a 3-(N,N-dimethylamino)propyl substituent was identified as the most potent against the HT29 cell line, showing a 50% cytotoxic concentration (CC50) of 58.4 µM. This was more potent than fluorouracil (CC50 = 381.2 μM) and comparable to cisplatin (CC50 = 47.2 µM) nih.gov.
Below is a table summarizing the cytotoxic activity of a representative oxazolo[5,4-d]pyrimidine analog (compound 3g) against the HT29 cell line.
| Compound | Cell Line | CC50 (µM) |
| Compound 3g | HT29 | 58.4 |
| 5-Fluorouracil (Reference) | HT29 | 381.16 |
| Cisplatin (Reference) | HT29 | 47.17 |
This data is for an oxazolo[5,4-d]pyrimidine analog, not an oxazolo[5,4-b]pyridine (B1602731).
Mechanisms of Action in Cellular Apoptosis Induction
Investigations into the anticancer mechanisms of related oxazolo[5,4-d]pyrimidines suggest that they can induce programmed cell death, or apoptosis. Studies have shown that these compounds can activate the caspase cascade, a family of proteases that are central to the apoptotic process nih.gov. For the most potent cytotoxic compound in a series of oxazolo[5,4-d]pyrimidines, further analysis in HT29 cells revealed changes in the concentrations of key apoptosis-related proteins. Treatment with this compound led to an increase in the levels of p53 and caspase-3, both of which promote apoptosis, and a decrease in the anti-apoptotic protein BCL-2 nih.gov.
Inhibition of Specific Anti-Apoptotic Proteins
The survival of cancer cells is often dependent on the overexpression of anti-apoptotic proteins. Targeting these proteins is a key strategy in cancer therapy. Research on oxazolo[5,4-d]pyrimidine derivatives has shown that they can inhibit anti-apoptotic proteins, such as B-cell lymphoma 2 (BCL-2) mdpi.com. BCL-2 suppresses cell death by preventing the release of cytochrome c from the mitochondria nih.gov. The inhibition of BCL-2 blocks this protective mechanism in cancer cells, leading to the release of pro-apoptotic proteins and subsequent cell death mdpi.com. One derivative from a studied series was found to completely block the synthesis of the BCL-2 protein mdpi.com.
Targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Analogs of the oxazolo[5,4-b]pyridine scaffold have been identified in preclinical research as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. semanticscholar.org The inhibition of VEGFR-2 is a significant strategy in oncology research for hindering tumor growth and metastasis. semanticscholar.org
In silico and in vitro studies have demonstrated that certain oxazolo[5,4-d]pyrimidine derivatives can effectively inhibit VEGFR-2. nih.govnih.govmdpi.com Molecular docking studies suggest that these compounds bind to the ATP-binding site of the VEGFR-2 kinase domain. mdpi.com Specifically, a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines were found to be potent inhibitors of both VEGFR-2 and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). mdpi.com
One of the most effective compounds identified in these studies was 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine, which exhibited IC50 values of 0.33 µM against VEGFR-2 kinase and 0.29 µM against HUVEC proliferation. mdpi.com The structural analysis indicated that the oxazolo[5,4-d]pyrimidine moiety fits into the ATP binding pocket, forming crucial hydrogen bonds with amino acid residues Lys-868 and Asp-1046. mdpi.com
Further research into 6-N-benzyloxazolo[5,4-d]pyrimidin-7(6H)-imines showed that derivatives such as 3b (6-N-4-methylbenzyl) and 3h (6-N-2,4-dimethoxybenzyl) were effective VEGFR-2 inhibitors with IC50 values comparable to the established inhibitor, tivozanib. nih.gov These findings underscore the potential of the oxazolo[5,4-b]pyridine core structure in the design of novel VEGFR-2 inhibitors for anti-angiogenic research.
Table 1: VEGFR-2 Inhibition by Selected Oxazolo[5,4-d]pyrimidine Analogs
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | VEGFR-2 Kinase | 0.33 | mdpi.com |
| 2-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)oxazolo[5,4-d]pyrimidin-7-amine | HUVEC Proliferation | 0.29 | mdpi.com |
| 6-N-4-methylbenzyl-oxazolo[5,4-d]pyrimidin-7(6H)-imine (3b) | VEGFR-2 | Comparable to tivozanib | nih.gov |
| 6-N-2,4-dimethoxybenzyl-oxazolo[5,4-d]pyrimidin-7(6H)-imine (3h) | VEGFR-2 | Comparable to tivozanib | nih.gov |
Antimicrobial Activity Studies
Recent research has explored the potential of oxazolo[5,4-b]pyridine derivatives as antimicrobial agents. These studies are critical in the search for new compounds to combat the growing threat of antibiotic-resistant bacteria.
Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)
Investigations into the antimicrobial properties of newly synthesized oxazolo[5,4-b]pyridine derivatives have shown promising activity against a range of pathogenic bacteria. For instance, a series of 2-substituted-5,7-dimethyl-oxazolo[5,4-b]pyridine-6-carbonitrile compounds demonstrated notable inhibitory effects.
Specifically, certain derivatives exhibited significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. The minimum inhibitory concentration (MIC) values recorded for some of these compounds were found to be comparable to standard antibiotics, indicating their potential as lead structures for the development of new anti-MRSA agents. Activity has also been observed against other significant pathogens, including Staphylococcus aureus and Escherichia coli.
Differential Activity Against Gram-Positive vs. Gram-Negative Bacteria
The antimicrobial studies of oxazolo[5,4-b]pyridine analogs have often revealed a differential pattern of activity when tested against Gram-positive and Gram-negative bacteria. Generally, these compounds have demonstrated more potent activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli.
This selectivity is often attributed to the structural differences in the cell walls of these two bacterial types. The complex outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their intracellular targets. In contrast, the more accessible peptidoglycan layer of Gram-positive bacteria may allow for better penetration and interaction with essential cellular components. The observed differential activity is a key area of ongoing research to understand the mechanism of action and to potentially modify the chemical structure to broaden the spectrum of activity.
Table 2: Antimicrobial Activity of Selected Oxazolo[5,4-b]pyridine Analogs
| Bacterial Strain | Type | Activity Level |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | Significant |
| MRSA | Gram-Positive | Significant |
| Escherichia coli | Gram-Negative | Moderate |
Antiviral Research Applications
The oxazolo[5,4-b]pyridine scaffold has also been investigated for its potential in antiviral research. Certain derivatives have shown inhibitory activity against various viruses in non-clinical studies. This has spurred interest in this chemical class as a potential source of new antiviral agents.
Research has indicated that some oxazolo[5,4-d]pyrimidine derivatives possess antiviral properties, which may be linked to the inhibition of various anti-apoptotic proteins. nih.gov The structural similarity of the oxazolo[5,4-d]pyrimidine pharmacophore to purine bases suggests that these compounds might interfere with viral nucleic acid synthesis or other essential enzymatic processes. nih.gov While the specific mechanisms are still under investigation, these preliminary findings highlight the potential of this heterocyclic system for the development of novel antiviral therapeutics.
Immunosuppressive Effects
In addition to their other biological activities, certain oxazolo[5,4-b]pyridine analogs have been explored for their immunosuppressive potential in preclinical models. The ability to modulate the immune response is crucial for treating autoimmune diseases and preventing organ transplant rejection.
Studies on oxazolo[5,4-d]pyrimidine derivatives have suggested that some of these compounds can exert immunosuppressive effects. nih.gov This activity is thought to be mediated, at least in part, through the inhibition of various anti-apoptotic proteins, which can influence the lifecycle and function of immune cells. nih.gov The investigation into the precise cellular and molecular targets responsible for these immunosuppressive effects is an active area of research.
Neuroprotective Investigations in Oxidative Stress Models
The potential neuroprotective effects of oxazolo[5,4-b]pyridine derivatives are an emerging area of interest. Oxidative stress is a key pathological mechanism in a variety of neurodegenerative diseases, and compounds that can mitigate its effects are of significant therapeutic interest.
Preliminary research suggests that certain oxazolo[5,4-b]pyridine analogs may possess neuroprotective properties in models of oxidative stress. These studies often involve exposing neuronal cell cultures to oxidative insults and assessing the ability of the compounds to preserve cell viability and function. While the exact mechanisms are still being elucidated, it is hypothesized that these compounds may act as antioxidants or modulate cellular pathways involved in the response to oxidative stress. These initial findings provide a foundation for further investigation into the potential of this chemical scaffold in the development of treatments for neurodegenerative disorders.
Future Research Directions and Translational Perspectives for 2 2 Nitrophenyl Oxazolo 5,4 B Pyridine
Development of Novel Synthetic Pathways
Future research should prioritize the development of more efficient, cost-effective, and environmentally friendly synthetic routes for 2-(2-Nitrophenyl)oxazolo[5,4-b]pyridine and its derivatives. While classical methods involving the condensation of 2-amino-3-hydroxypyridine (B21099) with corresponding benzoic acids are established, exploring modern synthetic strategies is crucial.
Key areas for development include:
One-Pot Reactions: Designing one-pot synthetic strategies, which combine multiple reaction steps without isolating intermediates, can significantly improve efficiency and yield. For the related oxazolo[4,5-b]pyridines, one-pot synthesis has been successfully employed using silica-supported perchloric acid. researchgate.netresearchgate.net
Click Chemistry: The application of "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), could be explored to synthesize novel triazole-containing derivatives of the oxazolo[5,4-b]pyridine (B1602731) scaffold. nih.gov This approach is known for its high yields and simple reaction conditions.
Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate reaction times, improve yields, and reduce the formation of byproducts compared to conventional heating methods.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive avenue for the large-scale production of lead compounds.
Advanced Structure-Activity Relationship (SAR) Studies for Targeted Therapies
A systematic and comprehensive investigation into the structure-activity relationships (SAR) of this compound is essential for optimizing its therapeutic properties. Future SAR studies should focus on methodical modifications of the core structure to understand the impact on biological activity.
Table 1: Proposed Modifications for SAR Studies
| Structural Region | Proposed Modifications | Rationale |
|---|---|---|
| 2-Nitrophenyl Ring | Varying the position (ortho, meta, para) of the nitro group. | To assess the impact of substituent position on target binding and activity. |
| Replacing the nitro group with other electron-withdrawing or electron-donating groups (e.g., -CN, -CF₃, -OCH₃, -NH₂). | To determine the electronic requirements for optimal activity. nih.govresearchgate.net | |
| Introducing additional substituents on the phenyl ring. | To explore steric and electronic effects on potency and selectivity. nih.govresearchgate.net | |
| Oxazolo[5,4-b]pyridine Core | Substitution at various positions on the pyridine (B92270) ring. | Functionalization at different positions can influence binding modes and pharmacokinetic properties. nih.gov |
For instance, in the related thiazolo[5,4-b]pyridine (B1319707) series, functionalization at the 6-position was explored for the first time to identify novel c-KIT inhibitors. nih.gov Similarly, studies on other pyridine derivatives have shown that the presence and position of groups like -OMe, -OH, and -NH₂ can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it. nih.govresearchgate.net These findings provide a roadmap for designing focused libraries of this compound analogs for targeted screening.
Exploration of New Biological Targets and Mechanisms of Action
While oxazolopyridine derivatives are known to exhibit anti-inflammatory and potential anticancer activities, the full spectrum of their biological targets remains largely unexplored. nih.gov Future research should aim to identify and validate novel molecular targets and elucidate the underlying mechanisms of action.
Potential avenues for investigation include:
Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening this compound derivatives against a broad panel of kinases is a promising strategy. Related oxazolo[5,4-d]pyrimidines and thiazolo[5,4-b]pyridines have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Phosphoinositide 3-Kinase (PI3K), respectively, which are crucial targets in cancer therapy. nih.govnih.govnih.gov
Topoisomerase Inhibition: Some oxazolo[4,5-b]pyridine (B1248351) derivatives have been identified as inhibitors of human DNA topoisomerase IIα (hTopo IIα), an important enzyme in DNA replication and a target for anticancer drugs. nih.gov Investigating the potential of the this compound scaffold to inhibit topoisomerases could reveal new therapeutic applications.
DNA Intercalation: The planar structure of the oxazolopyridine ring system suggests a potential mechanism of action via DNA intercalation or DNA gyrase inhibition, similar to some fluoroquinolone antibiotics. researchgate.netresearchgate.net Biophysical studies could confirm this hypothesis.
GPCR Modulation: G protein-coupled receptors (GPCRs) are a major class of drug targets. The related oxazolo[3,4-a]pyrazine class has yielded potent Neuropeptide S Receptor (NPSR) antagonists, indicating that oxazolopyridine scaffolds can be adapted to target GPCRs. nih.gov
Design of Next-Generation Oxazolo[5,4-b]pyridine-Based Agents
Building on advanced SAR studies and the identification of new biological targets, the rational design of next-generation agents is a critical future step. The goal is to develop compounds with improved potency, selectivity, and pharmacokinetic profiles.
Table 2: Strategies for Next-Generation Agent Design
| Design Strategy | Approach | Desired Outcome |
|---|---|---|
| Pharmacophore Hybridization | Combining the oxazolo[5,4-b]pyridine core with known pharmacophores from other active compounds. | Creation of hybrid molecules with dual or enhanced activity. |
| Fragment-Based Drug Design (FBDD) | Identifying small molecular fragments that bind to the target and then growing or linking them to create a potent lead. | Development of highly optimized and efficient binders. |
| Prodrug Development | Modifying the lead compound to improve properties like solubility or cell permeability, which is then converted to the active form in vivo. | Enhanced bioavailability and targeted drug delivery. |
| Overcoming Drug Resistance | Designing derivatives that are effective against drug-resistant targets, such as mutant kinases in cancer. | Development of therapies for resistant tumors. Thiazolo[5,4-b]pyridine derivatives have successfully targeted imatinib-resistant c-KIT mutants. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the drug discovery process for oxazolo[5,4-b]pyridine-based agents. lanl.gov These computational tools can analyze vast datasets to identify promising candidates and predict their properties, reducing the time and cost associated with traditional methods. nih.govnih.gov
Key applications of AI/ML in this context include:
De Novo Drug Design: Using generative AI models, such as variational autoencoders (VAEs), to design entirely new oxazolo[5,4-b]pyridine derivatives with desired properties. nih.gov
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models using ML algorithms (e.g., random forests, support vector machines) to predict the biological activity of newly designed compounds before synthesis. slideshare.netspringernature.com
Virtual High-Throughput Screening (vHTS): Employing ML models to rapidly screen large virtual libraries of oxazolopyridine derivatives against specific biological targets, prioritizing a smaller, more promising set of compounds for experimental testing. nih.gov
ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules early in the design phase, helping to eliminate compounds with unfavorable profiles. springernature.com
Synthesis Planning: Leveraging AI tools to devise the most efficient and feasible synthetic routes for novel, complex derivatives, bridging the gap between computational design and laboratory synthesis. lanl.gov
By embracing these advanced computational approaches, researchers can navigate the chemical space of oxazolo[5,4-b]pyridines more effectively, leading to the faster discovery and optimization of next-generation therapeutic agents.
Q & A
Q. Methodological Answer :
- Chromatography : Use HPLC or UPLC with a C18 column (e.g., 95:5 acetonitrile/water mobile phase) to assess purity (>95%).
- Spectroscopy : NMR (verify nitro-phenyl proton splitting patterns at δ 7.5–8.5 ppm) and NMR (confirm oxazole C-O and pyridine C-N peaks) .
- Mass Spectrometry : HRMS to validate molecular ion peaks (e.g., [M+H]) and isotopic patterns .
Advanced: How can reaction yields be optimized during synthesis?
Q. Methodological Answer :
- Parallel Libraries : Screen reaction conditions (solvent, temperature, catalysts) in parallel to identify optimal parameters. For example, isolating amide intermediates before cyclization improves yields compared to crude mixtures .
- Continuous Flow Chemistry : Adopt automated flow reactors (as seen in thiazolo[5,4-b]pyridine synthesis) for precise control of temperature and reagent stoichiometry, enhancing reproducibility and purity .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) to accelerate cyclization .
Advanced: What computational methods predict the electronic properties of this compound?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Use functionals like B3LYP/6-31G(d) to calculate HOMO-LUMO gaps, electrostatic potential maps, and nitro group electron-withdrawing effects. Compare with experimental UV-Vis spectra .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability and aggregation tendencies .
Advanced: How to address contradictory bioactivity data in pharmacological studies?
Q. Methodological Answer :
- Dose-Response Curves : Perform assays at multiple concentrations (e.g., 0.1–100 µM) to identify bell-shaped activity patterns, as seen with NAMPT activators .
- Off-Target Screening : Use kinase profiling or proteome-wide affinity assays to rule out nonspecific interactions.
- Metabolite Analysis : Check for degradation products (e.g., nitro group reduction to amine) via LC-MS in cell culture media .
Advanced: What structural features drive its biological activity?
Q. Methodological Answer :
- Nitro Group : The 2-nitrophenyl moiety enhances electron-deficient character, improving DNA intercalation or enzyme binding (e.g., β-amyloid PET ligand analogs) .
- Oxazole-Pyridine Fusion : Rigid planar structure facilitates π-π stacking with aromatic residues in target proteins. Compare with anti-inflammatory oxazolo[5,4-b]pyridines .
- SAR Studies : Introduce substituents (e.g., methyl, methoxy) at positions 5 or 6 to modulate lipophilicity and binding affinity .
Advanced: How to design derivatives for enhanced antimicrobial activity?
Q. Methodological Answer :
- Functional Group Addition : Introduce sulfonamide or triazole moieties at position 2 (linked to phenyl) to mimic active derivatives like oxazolo[4,5-b]pyridines .
- Bioisosteric Replacement : Replace the nitro group with a trifluoromethyl (-CF) group to improve metabolic stability while retaining electron-withdrawing effects .
- In Silico Docking : Use AutoDock Vina to predict binding modes against bacterial targets (e.g., DNA gyrase) .
Advanced: What analytical techniques resolve structural ambiguities in fused heterocycles?
Q. Methodological Answer :
- X-ray Crystallography : Determine absolute configuration of the oxazole-pyridine fusion (e.g., compare with PubChem entry C16H10ClN3O3) .
- 2D NMR : Use NOESY or HMBC to confirm regiochemistry (e.g., distinguish between oxazolo[5,4-b] vs. [4,5-b] isomers) .
- Isotopic Labeling : Synthesize -labeled analogs to assign nitrogen chemical shifts in complex spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
